Methyl 3-(chloromethyl)-5-methylbenzoate
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Overview
Description
Methyl 3-(chloromethyl)-5-methylbenzoate is an organic compound with the molecular formula C10H11ClO2. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether. This compound is commonly used as an intermediate in organic synthesis reactions, particularly in the production of pharmaceuticals, pesticides, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(chloromethyl)-5-methylbenzoate is typically synthesized through a multi-step process:
Benzoic Acid to Benzoic Acid Chloride: Benzoic acid reacts with anhydrous thionyl chloride to form benzoic acid chloride.
Benzoic Acid Chloride to Methyl Benzoate: The benzoic acid chloride then reacts with methanol to produce methyl benzoate.
Methyl Benzoate to this compound: Finally, methyl benzoate reacts with methylene chloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chloromethyl)-5-methylbenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. These reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
Methyl 3-(chloromethyl)-5-methylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of various drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(chloromethyl)-5-methylbenzoate involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The ester group can also participate in hydrolysis and reduction reactions, further expanding its reactivity profile .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(chloromethyl)benzoate: Similar structure but lacks the additional methyl group on the benzene ring.
Methyl 3-(bromomethyl)-5-methylbenzoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 3-(hydroxymethyl)-5-methylbenzoate: Similar structure but with a hydroxyl group instead of chlorine.
Uniqueness
Methyl 3-(chloromethyl)-5-methylbenzoate is unique due to the presence of both the chloromethyl and methyl groups on the benzene ring, which provides distinct reactivity and versatility in organic synthesis. This compound’s specific substitution pattern allows for targeted modifications, making it a valuable intermediate in various chemical processes .
Properties
Molecular Formula |
C10H11ClO2 |
---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
methyl 3-(chloromethyl)-5-methylbenzoate |
InChI |
InChI=1S/C10H11ClO2/c1-7-3-8(6-11)5-9(4-7)10(12)13-2/h3-5H,6H2,1-2H3 |
InChI Key |
BWBBPRYPXUNDSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC)CCl |
Origin of Product |
United States |
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